molecular formula C23H25N3O5S B2407926 methyl 2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 451467-30-4

methyl 2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2407926
CAS No.: 451467-30-4
M. Wt: 455.53
InChI Key: WJJZWDJNLCLXRZ-UHFFFAOYSA-N
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Description

methyl 2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family

Scientific Research Applications

methyl 2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated intermediate.

    Addition of the Benzyl(methyl)amino Group: This step involves the alkylation of an amine with a benzyl halide, followed by further functionalization to introduce the methyl group.

    Final Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The sulfanyl and benzyl(methyl)amino groups contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Sulfanyl-Substituted Compounds: Molecules with sulfanyl groups attached to different cores.

    Benzyl(methyl)amino-Substituted Compounds: Compounds with benzyl(methyl)amino groups attached to various cores.

Uniqueness

methyl 2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-25(14-16-7-5-4-6-8-16)20(27)15-32-23-24-19-13-17(22(29)31-3)9-10-18(19)21(28)26(23)11-12-30-2/h4-10,13H,11-12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJZWDJNLCLXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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